molecular formula C7H8N2O2 B599604 N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide CAS No. 196403-11-9

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Cat. No. B599604
M. Wt: 152.153
InChI Key: WMKYFMQVPQEVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, also known as N-methyl-2-oxazolamide (M2OA) is an amide compound that has been used in scientific research for a variety of applications. M2OA is a small molecule that is soluble in water, making it an ideal compound for use in lab experiments. M2OA has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

Oxazole Compounds in Drug Development and Material Science

Oxazoles and their derivatives are prominently featured in pharmaceutical research due to their pharmacological properties. For instance, 1,2,3-triazoles, a class of compounds related to oxazoles, are key scaffolds in organic compounds with diverse applications in drug discovery, bioconjugation, and material science. These compounds are known for their stability and ability to participate in hydrogen bonding, making them valuable in the development of various drugs (Kaushik et al., 2019).

Additionally, synthetic pathways involving oxazole derivatives have been explored for their biological activity. For example, enaminoketones and enaminothiones, which can serve as precursors to heterocyclic compounds, are studied for their potential in synthesizing pyridine, pyrimidine, and pyrrole derivatives, highlighting the synthetic versatility of oxazole-containing compounds in generating biologically active molecules (Negri et al., 2004).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYFMQVPQEVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.